molecular formula C19H20N6O4S B2482181 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide CAS No. 1797562-45-8

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide

Cat. No. B2482181
CAS RN: 1797562-45-8
M. Wt: 428.47
InChI Key: ZFUXZWBVXJYANZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the compound, involving pyridazine and pyrimidinyl groups, has been explored through various chemical reactions. For instance, derivatives of pyrido[3,4-d]pyridazine and related compounds exhibit potential biological activities, synthesized with the aim of discovering new active agents. These derivatives have been characterized by NMR and FT-IR spectroscopic analysis and crystal structure determination through X-ray diffraction, providing insights into the synthetic pathways and molecular structures of these compounds (Wójcicka et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through spectroscopic methods and X-ray crystallography, revealing the crystal structures and molecular geometries. For example, the study by Durgun et al. (2016) describes the synthesis, characterization, and structural analysis of a sulfonamide compound, providing comprehensive data on its molecular geometry, vibrational frequencies, and crystal structure, supported by DFT calculations (Durgun et al., 2016).

Scientific Research Applications

Synthesis in Heterocyclic Chemistry

A primary application of this compound is in the field of heterocyclic chemistry. It serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in preparing new hydrazo, dihydropyridazine, tetrahydropyridine, dihydropyridine, and pyranopyridine derivatives with known biological activities (Hafiz, Ramiz, & Elian, 2012). Similarly, this compound has been instrumental in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in producing a wide range of biologically active heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antimicrobial and Antibacterial Activities

The derivatives synthesized using this compound have shown significant antimicrobial and antibacterial activities. For instance, a study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, derived from this compound, revealed substantial effectiveness against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). This indicates potential applications in developing new antimicrobial agents.

Structural Analysis and Crystallography

This compound has also been a subject of interest in structural analysis and crystallography. Studies have been conducted to determine the crystal structures of various derivatives, which helps in understanding their chemical properties and potential applications. For example, research on the crystal structure of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, a derivative of this compound, provided insights into its molecular geometry and potential interactions (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Potential in Antitumor Activities

Another significant application is in the synthesis of compounds with potential antitumor activities. For instance, derivatives of this compound have been evaluated for their anticancer properties, showing promising results against various human cancer cell lines (Hafez & El-Gazzar, 2017). This suggests the compound's potential in cancer research and drug development.

Applications in Anticonvulsant and Muscle Relaxant Activities

Derivatives of this compound have also been synthesized and evaluated for their anticonvulsant and muscle relaxant activities, showcasing its potential in neurological therapeutic applications (Sharma, Verma, Sharma, & Prajapati, 2013).

properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c1-13-11-12-20-19(21-13)24-30(28,29)16-7-3-14(4-8-16)22-17(26)9-5-15-6-10-18(27)25(2)23-15/h3-4,6-8,10-12H,5,9H2,1-2H3,(H,22,26)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUXZWBVXJYANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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